molecular formula C14H22N2 B7868266 Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine

Cat. No.: B7868266
M. Wt: 218.34 g/mol
InChI Key: XGIIETXEBPAGFH-UHFFFAOYSA-N
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Description

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the benzyl and ethyl groups attached to the pyrrolidine ring can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and ethyl groups. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of N-benzyl-2-bromoethylamine with a suitable base can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance the efficiency of such reactions .

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, influencing their activity. For example, docking studies have suggested that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine is unique due to the presence of both benzyl and ethyl groups, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIIETXEBPAGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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